An In-depth Technical Guide to 16-Phenoxy tetranor Prostaglandin E2: Discovery and Synthesis
An In-depth Technical Guide to 16-Phenoxy tetranor Prostaglandin E2: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Phenoxy tetranor Prostaglandin (B15479496) E2 is a notable synthetic analog of Prostaglandin E2 (PGE2). Its discovery arose from the study of the metabolism of Sulprostone (B1662612), a potent EP3 receptor agonist. This technical guide provides a comprehensive overview of the discovery, synthesis, and inferred biological activity of 16-Phenoxy tetranor Prostaglandin E2. Detailed experimental protocols for its isolation and characterization, along with a representative synthesis strategy, are presented. Furthermore, its presumed signaling pathway is illustrated, providing a valuable resource for researchers in the field of prostanoid chemistry and pharmacology.
Discovery and Identification
The discovery of 16-Phenoxy tetranor Prostaglandin E2 is intrinsically linked to the metabolic studies of Sulprostone, a synthetic PGE2 analog used for its potent uterotonic effects. Seminal work by Kuhnz, Hoyer, Backhus, and Jakobs in 1991 led to the identification of several metabolites of Sulprostone in human plasma.[1] Among these, 16-Phenoxy tetranor Prostaglandin E2 was identified as a minor metabolite.[1]
The identification process involved the administration of radiolabeled Sulprostone to human subjects and subsequent analysis of plasma and urine samples.[1] The metabolite pattern in human plasma was found to be comparable to that in the urine of guinea pigs, which were used for the preparative isolation of the metabolites.[1] The structural elucidation of 16-Phenoxy tetranor Prostaglandin E2 was accomplished through a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Synthesis
A de novo total synthesis of 16-Phenoxy tetranor Prostaglandin E2 has not been extensively reported in the literature, likely due to its nature as a metabolite. However, a plausible and efficient synthetic route can be devised based on well-established methods for prostaglandin synthesis, most notably utilizing the Corey lactone as a key intermediate.[2] The Corey synthesis provides a versatile platform for the stereocontrolled construction of the prostaglandin core, allowing for the introduction of the desired α- and ω-side chains.
Representative Synthetic Pathway
The synthesis can be conceptually divided into three main stages:
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Preparation of the Corey Lactone: This bicyclic lactone contains the key stereocenters of the cyclopentane (B165970) ring of the prostaglandin. Numerous methods for its asymmetric synthesis have been developed.[3][4]
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Introduction of the ω-Side Chain: The lower side chain, containing the phenoxy group, is introduced via a Wittig reaction or a related olefination reaction on an aldehyde derived from the Corey lactone.
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Introduction of the α-Side Chain and Final Modifications: The upper α-side chain is typically installed via another Wittig reaction. Subsequent functional group manipulations, such as deprotection and oxidation, yield the final target molecule.
Below is a diagram illustrating the logical workflow for a representative synthesis of 16-Phenoxy tetranor Prostaglandin E2.
Caption: Representative synthetic workflow for 16-Phenoxy tetranor Prostaglandin E2.
Biological Activity and Signaling Pathway
Quantitative Data
Direct quantitative data on the biological activity of 16-Phenoxy tetranor Prostaglandin E2 is scarce in publicly available literature. However, its activity can be inferred from its parent compound, Sulprostone, which is a potent and selective agonist for the Prostaglandin E2 receptor subtype 3 (EP3).[5][6] The structural modifications in 16-Phenoxy tetranor Prostaglandin E2 compared to Sulprostone (hydrolysis of the sulfonamide) may alter its potency and selectivity, but it is expected to retain significant activity at the EP3 receptor.
The following table summarizes the known biological activity of Sulprostone and the inferred activity of its metabolite.
| Compound | Receptor Target | Binding Affinity (Ki) | Potency (EC50/IC50) | Primary Biological Effect |
| Sulprostone | EP3 > EP1 | 0.6 nM (EP3), 21 nM (EP1)[5] | - | Potent uterotonic agent |
| 16-Phenoxy tetranor Prostaglandin E2 | EP3 (inferred) | Not Determined | Not Determined | Likely uterotonic activity |
Disclaimer: The biological activity data for 16-Phenoxy tetranor Prostaglandin E2 is inferred based on the activity of its parent compound, Sulprostone, due to a lack of direct experimental data in the reviewed literature.
Signaling Pathway
Prostaglandin E2 exerts its diverse physiological effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. Sulprostone, and by extension its active metabolite 16-Phenoxy tetranor Prostaglandin E2, primarily acts on the EP3 receptor.[7] The EP3 receptor is coupled to the inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. In smooth muscle cells, such as those in the uterus, this reduction in cAMP promotes contraction.
The diagram below illustrates the signaling pathway initiated by the binding of 16-Phenoxy tetranor Prostaglandin E2 to the EP3 receptor.
Caption: Inferred signaling pathway of 16-Phenoxy tetranor Prostaglandin E2 via the EP3 receptor.
Experimental Protocols
Isolation and Characterization of 16-Phenoxy tetranor Prostaglandin E2 from Biological Samples
The following protocol is based on the methodology described by Kuhnz et al. (1991) for the isolation and identification of Sulprostone metabolites.[1]
Workflow for Metabolite Isolation and Characterization
References
- 1. Identification of the major metabolites of the prostaglandin E2-analogue sulprostone in human plasma, and isolation from urine (in vivo) and liver perfusate (in vitro) of female guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Sulprostone, EP1/ EP3 receptor agonist (CAS 60325-46-4) | Abcam [abcam.com]
- 6. Sulprostone | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 7. pubs.acs.org [pubs.acs.org]
